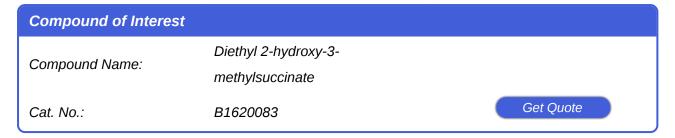


Mass Spectrometry Analysis of Diethyl 2hydroxy-3-methylsuccinate: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the mass spectrometric analysis of **diethyl 2-hydroxy-3-methylsuccinate** with related succinate derivatives. It includes a summary of key mass spectral data, a detailed experimental protocol for gas chromatographymass spectrometry (GC-MS) analysis, and an overview of alternative analytical techniques.

Comparative Mass Spectral Data

The following table summarizes the key mass-to-charge ratio (m/z) fragments observed in the electron ionization (EI) mass spectra of **diethyl 2-hydroxy-3-methylsuccinate** and its structural analogs. This data is essential for the identification and differentiation of these compounds in complex mixtures.



Compound	Molecular Formula	Molecular Weight (g/mol)	Key m/z Fragments (Relative Intensity)	Source
Diethyl 2- hydroxy-3- methylsuccinate	C9H16O5	204.22	131 (Top Peak), 85 (2nd Highest), Others not specified	[1]
Diethyl 2- methylsuccinate	C9H16O4	188.22	29 (Top Peak), 143 (2nd Highest), 115 (3rd Highest)	[2]
Dimethyl 2- methylsuccinate	C7H12O4	160.17	59 (100%), 129 (36%), 101 (20%), 100 (17%), 41 (18%), 69 (14%), 87 (11%), 42 (11%)	[3]
Diethyl 2,3- dimethylsuccinat e	C10H18O4	202.25	Data not available	[4]
Diethyl succinate	C8H14O4	174.19	129, 101, 73, 55	[5]

Experimental Protocols

A standardized protocol is crucial for reproducible and comparable results. Below is a typical GC-MS method for the analysis of diethyl succinate derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is a general guideline and may require optimization based on the specific instrumentation and analytical goals.



1. Sample Preparation:

- Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of 1 mg/mL.
- If necessary, perform derivatization (e.g., silylation) to improve the volatility and thermal stability of the analyte, although this is not typically required for diethyl esters.
- 2. GC-MS Instrumentation and Conditions:
- Gas Chromatograph: A system equipped with a capillary column is recommended.
- Column: A non-polar or medium-polarity column, such as a Supelco SPB-35 (30 m x 0.25 mm ID, 0.25 μm film thickness) or equivalent, is suitable for separating succinate derivatives.
 [6]
- Oven Temperature Program:
 - Initial temperature: 50°C, hold for 2 minutes.
 - Ramp: 15°C/minute to 300°C.[6]
 - Final hold: 10 minutes at 300°C.[6]
- Injector:
 - Mode: Splitless or split, depending on the sample concentration.
 - Temperature: 250°C.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Mass Spectrometer:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 40-400.
 - Ion Source Temperature: 230°C.



• Transfer Line Temperature: 280°C.

3. Data Analysis:

- Identify the peak corresponding to diethyl 2-hydroxy-3-methylsuccinate based on its retention time.
- Acquire the mass spectrum of the identified peak.
- Compare the obtained mass spectrum with reference spectra from databases (e.g., NIST) and the data presented in this guide for confirmation.
- Analyze the fragmentation pattern to elucidate the structure of the molecule.



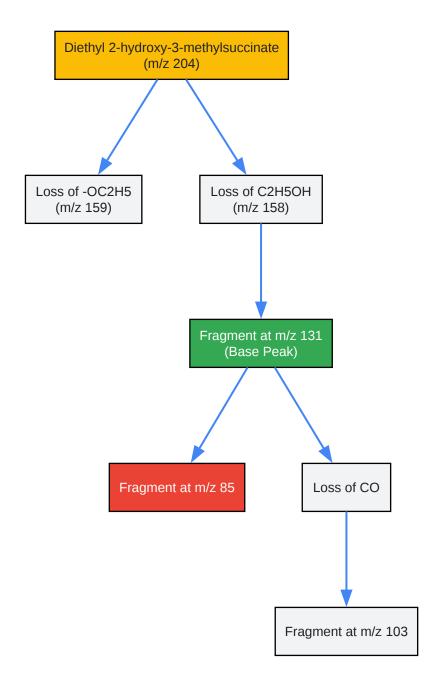
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Experimental workflow for GC-MS analysis.

Understanding the Fragmentation Pathway

The mass spectrum of **diethyl 2-hydroxy-3-methylsuccinate** is characterized by specific fragmentation patterns that provide structural information. The following diagram illustrates a plausible fragmentation pathway under electron ionization.





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